molecular formula C16H14N2O5 B14128090 Benzyl 2-[(2-nitrophenyl)formamido]acetate CAS No. 150374-96-2

Benzyl 2-[(2-nitrophenyl)formamido]acetate

Katalognummer: B14128090
CAS-Nummer: 150374-96-2
Molekulargewicht: 314.29 g/mol
InChI-Schlüssel: PEMMBVCTNHEWLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2-[(2-nitrophenyl)formamido]acetate is an organic compound that features a benzyl ester group, a nitrophenyl group, and a formamido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[(2-nitrophenyl)formamido]acetate typically involves the reaction of benzyl 2-bromoacetate with 2-nitroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2-[(2-nitrophenyl)formamido]acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: Benzyl 2-[(2-aminophenyl)formamido]acetate.

    Substitution: 2-[(2-nitrophenyl)formamido]acetic acid.

    Oxidation: Benzyl 2-[(2-nitrophenyl)formamido]acetic acid.

Wissenschaftliche Forschungsanwendungen

Benzyl 2-[(2-nitrophenyl)formamido]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzyl 2-[(2-nitrophenyl)formamido]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl 2-[(2-fluoro-5-nitrophenyl)formamido]acetate: Contains a fluoro group instead of a nitro group, which may alter its reactivity and biological activity.

    Benzyl 2-[(2-dimethylamino-5-nitrophenyl)formamido]acetate: Contains a dimethylamino group, which can influence its solubility and interaction with biological targets.

Uniqueness

Benzyl 2-[(2-nitrophenyl)formamido]acetate is unique due to the presence of the nitro group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its specific structure also allows for potential interactions with biological targets, making it a compound of interest in medicinal chemistry.

Biologische Aktivität

Benzyl 2-[(2-nitrophenyl)formamido]acetate is a compound of interest due to its potential biological activities, particularly in the realms of anticonvulsant and antitumor properties. This article delves into the synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies surrounding this compound.

The synthesis of this compound typically involves the reaction of benzyl acetate with 2-nitrophenyl isocyanate, leading to the formation of the desired amide. The chemical structure can be represented as follows:

C10H10N2O3 Molecular Formula \text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{3}\quad \text{ Molecular Formula }

Anticonvulsant Activity

Research indicates that derivatives of benzyl-substituted compounds exhibit significant anticonvulsant properties. For instance, studies on similar compounds have demonstrated effective seizure control in animal models. A notable study reported that certain benzyl derivatives showed an effective ED50 value comparable to established anticonvulsants like phenytoin .

Table 1: Anticonvulsant Activity Comparison

CompoundED50 (mg/kg)Route
This compoundTBDTBD
Phenytoin6.5i.p.
N-benzyl-2-acetamido-3-methoxypropionamide8.3i.p.

Antitumor Activity

Recent studies have also explored the antitumor potential of similar compounds. Benzyl derivatives have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . These findings suggest that this compound may possess similar properties.

Table 2: Antitumor Activity Overview

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Quinazoline Derivative0.096MCF-7

Structure-Activity Relationships (SAR)

The SAR studies of benzyl-substituted compounds indicate that the presence of electron-withdrawing groups, such as nitro groups, enhances biological activity. The position and nature of substituents on the benzene ring significantly influence both the potency and selectivity of these compounds against various biological targets.

Case Studies

  • Anticonvulsant Studies : A study published in PubMed highlighted that specific structural modifications in benzyl derivatives led to enhanced anticonvulsant activity, suggesting that this compound could be a candidate for further investigation .
  • Antitumor Research : Another study focused on similar compounds showed promising results in inhibiting cancer cell growth, indicating potential therapeutic applications for this compound in oncology .

Eigenschaften

CAS-Nummer

150374-96-2

Molekularformel

C16H14N2O5

Molekulargewicht

314.29 g/mol

IUPAC-Name

benzyl 2-[(2-nitrobenzoyl)amino]acetate

InChI

InChI=1S/C16H14N2O5/c19-15(23-11-12-6-2-1-3-7-12)10-17-16(20)13-8-4-5-9-14(13)18(21)22/h1-9H,10-11H2,(H,17,20)

InChI-Schlüssel

PEMMBVCTNHEWLV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.